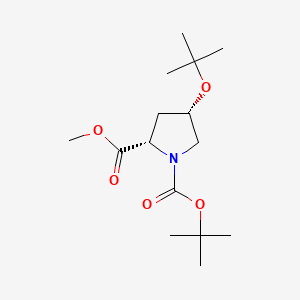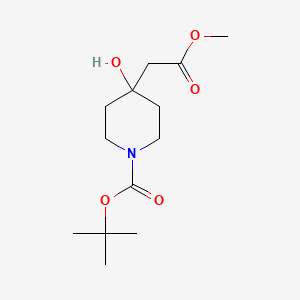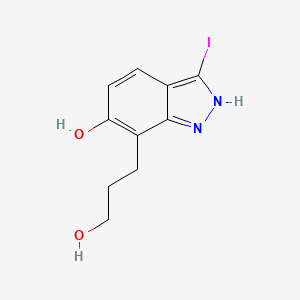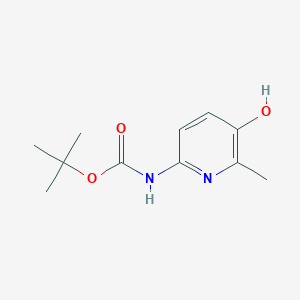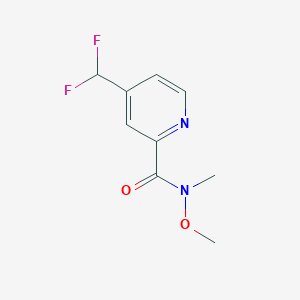
4-(Difluoromethyl)-N-methoxy-N-methyl-2-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(difluoromethyl)-N-methoxy-N-methylpicolinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. The presence of the difluoromethyl group in its structure imparts distinct physicochemical characteristics, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heteroaromatics through Minisci-type radical chemistry, which is best applied to heteroaromatics . This process can be achieved using various difluoromethylation reagents and catalysts under specific reaction conditions.
Industrial Production Methods
Industrial production of 4-(difluoromethyl)-N-methoxy-N-methylpicolinamide may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer the CF2H group to C(sp2) sites in both stoichiometric and catalytic modes . The precise site-selective installation of CF2H onto large biomolecules, such as proteins, has also been explored for pharmaceutical relevance .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-N-methoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur . Other reagents and catalysts may be employed depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation of aliphatic thiols can yield difluoromethylated thiols .
Scientific Research Applications
4-(difluoromethyl)-N-methoxy-N-methylpicolinamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-N-methoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can mimic functional groups widespread in biologically active molecules, enhancing the compound’s ability to interact with target proteins and enzymes . This interaction can lead to various biological effects, depending on the specific application and target.
Comparison with Similar Compounds
4-(difluoromethyl)-N-methoxy-N-methylpicolinamide can be compared with other similar compounds, such as those containing trifluoromethyl, trifluoromethoxy, and perfluoroalkyl groups . These compounds share some physicochemical properties due to the presence of fluorine atoms but differ in their specific applications and effects. The unique combination of the difluoromethyl group with the picolinamide structure sets 4-(difluoromethyl)-N-methoxy-N-methylpicolinamide apart from other fluorinated compounds.
Conclusion
4-(difluoromethyl)-N-methoxy-N-methylpicolinamide is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and properties make it a valuable tool for research and development in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C9H10F2N2O2 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
4-(difluoromethyl)-N-methoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H10F2N2O2/c1-13(15-2)9(14)7-5-6(8(10)11)3-4-12-7/h3-5,8H,1-2H3 |
InChI Key |
MXLSBFONUFTKNB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NC=CC(=C1)C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


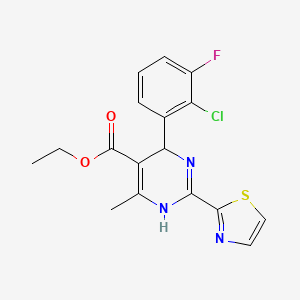
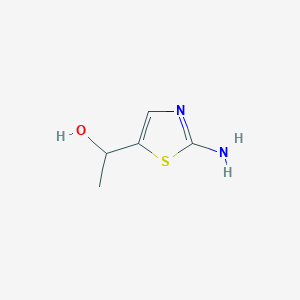
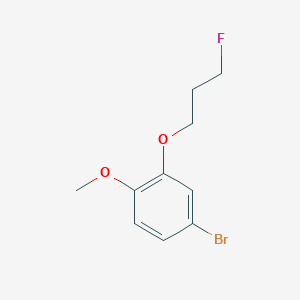

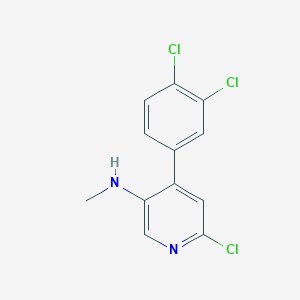

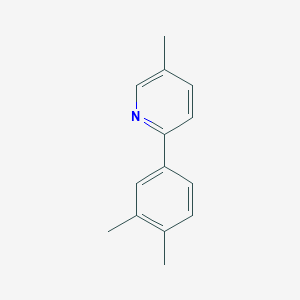
![3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13915098.png)
![(13S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13915107.png)
